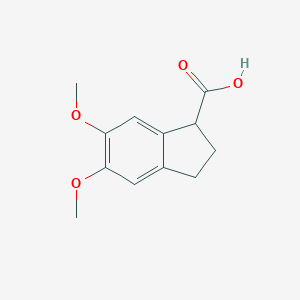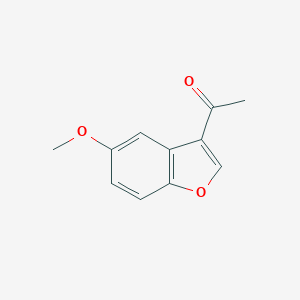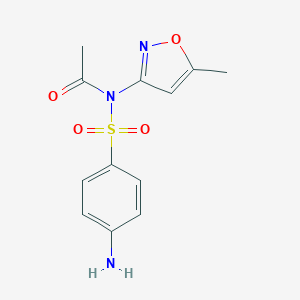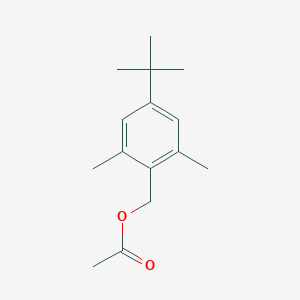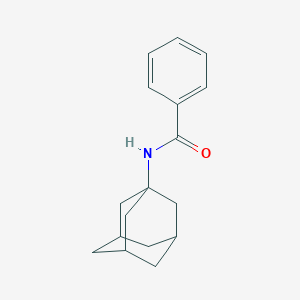![molecular formula C17H18N2O5 B101647 N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide CAS No. 19157-67-6](/img/structure/B101647.png)
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as ‘NPPA’ and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of NPPA involves the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
NPPA has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also has a fever-reducing effect by inhibiting the production of cytokines, which are responsible for fever. Additionally, NPPA has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPPA in lab experiments is its low toxicity and high specificity. It can be easily synthesized and purified, making it a cost-effective option for research. However, one of the limitations of using NPPA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of NPPA. One potential direction is the development of NPPA-based drugs for the treatment of cancer and inflammation. Additionally, further studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of NPPA in vivo. Furthermore, the use of NPPA in combination with other drugs can be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide is a chemical compound that has shown great potential in scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and exhibits anticancer activity against various types of cancer cells. The mechanism of action of NPPA involves the inhibition of COX-2 and the downregulation of NF-κB signaling pathway. While there are some limitations to its use in lab experiments, NPPA has several advantages, including its low toxicity and high specificity. The future directions for the research of NPPA include the development of NPPA-based drugs, further investigation of its pharmacokinetics and pharmacodynamics, and exploration of its use in combination with other drugs.
Méthodes De Synthèse
NPPA is synthesized through a multistep process that involves the reaction of 4-nitrophenol with 3-bromopropyl acetate to form 3-(4-nitrophenoxy)propyl acetate. This intermediate is then reacted with 4-hydroxyacetophenone to produce N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide.
Applications De Recherche Scientifique
NPPA has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, NPPA has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
Numéro CAS |
19157-67-6 |
|---|---|
Nom du produit |
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
Formule moléculaire |
C17H18N2O5 |
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-13(20)18-14-4-2-5-17(12-14)24-11-3-10-23-16-8-6-15(7-9-16)19(21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |
Clé InChI |
YAQVVKHKBVKKTI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



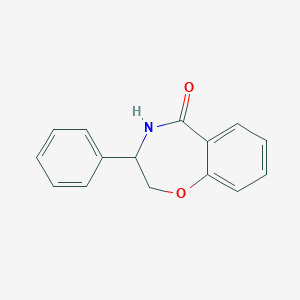
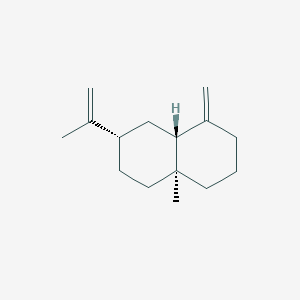
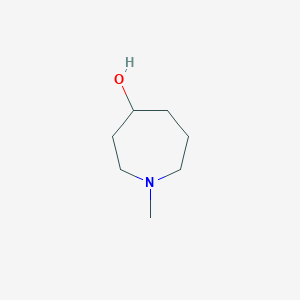
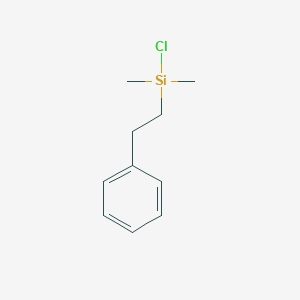
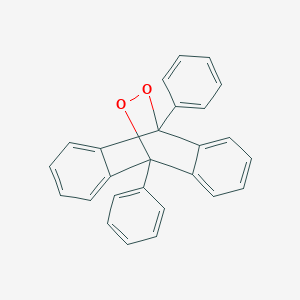
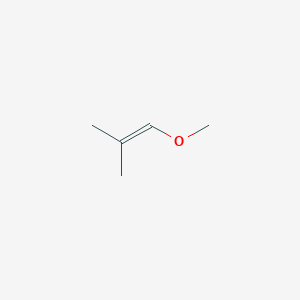
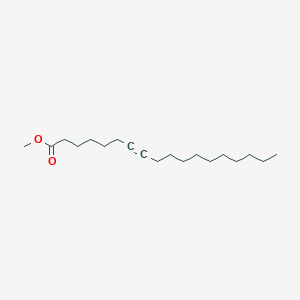
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
